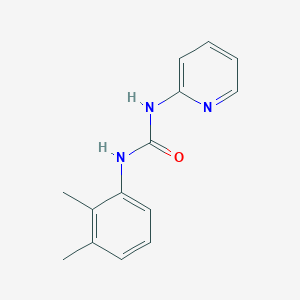
N-(2-ethoxy-3-methoxybenzyl)-2-propen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxy-3-methoxybenzyl)-2-propen-1-amine hydrochloride, also known as EMPA, is a chemical compound that has been studied for its potential applications in scientific research. EMPA is a derivative of the natural compound apomorphine, which is a dopamine agonist that has been used in the treatment of Parkinson's disease. EMPA has been found to have similar effects to apomorphine, but with a higher potency and selectivity for certain dopamine receptors.
Mechanism of Action
N-(2-ethoxy-3-methoxybenzyl)-2-propen-1-amine hydrochloride acts as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. Specifically, this compound has been found to have high selectivity for the D2 receptor subtype, which is involved in the regulation of movement, reward, and motivation. By activating the D2 receptor, this compound can increase dopamine release and enhance dopaminergic neurotransmission, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of dopamine release, the regulation of motor behavior, and the alteration of reward processing. In animal studies, this compound has been shown to increase locomotor activity, induce stereotypic behaviors, and enhance the reinforcing effects of drugs of abuse. These effects are thought to be mediated by the activation of the D2 receptor subtype, which plays a critical role in the regulation of these processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethoxy-3-methoxybenzyl)-2-propen-1-amine hydrochloride in lab experiments is its high selectivity for the D2 receptor subtype, which allows for more precise manipulation of dopaminergic neurotransmission. Additionally, this compound has a higher potency than apomorphine, which means that lower doses can be used to achieve similar effects. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause neurotoxicity and oxidative stress in animal studies. Therefore, caution must be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for research on N-(2-ethoxy-3-methoxybenzyl)-2-propen-1-amine hydrochloride, including the development of novel dopamine agonists based on its structure, the investigation of its potential therapeutic applications in neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects, as well as to determine its safety and toxicity profile in humans. Overall, this compound represents a promising tool for studying the role of dopamine in health and disease, and its potential applications in scientific research warrant further investigation.
Synthesis Methods
The synthesis of N-(2-ethoxy-3-methoxybenzyl)-2-propen-1-amine hydrochloride involves several steps, starting with the reaction of 2-ethoxy-3-methoxybenzaldehyde with nitromethane to form the nitroalkene intermediate. The nitroalkene is then reduced with hydrogen gas in the presence of palladium on carbon, yielding the amine intermediate. The amine intermediate is then reacted with acrolein to form the final product, this compound hydrochloride.
Scientific Research Applications
N-(2-ethoxy-3-methoxybenzyl)-2-propen-1-amine hydrochloride has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and drug discovery. This compound has been found to have high affinity for dopamine receptors, particularly the D2 receptor subtype. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes, such as drug addiction, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-9-14-10-11-7-6-8-12(15-3)13(11)16-5-2;/h4,6-8,14H,1,5,9-10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVYQUGYZRHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide](/img/structure/B5318945.png)

![1-{[1-({6-[(3-hydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5318958.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5318961.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5318969.png)
![2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5318983.png)

![(3R*,4R*)-1-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318994.png)
![methyl (2-methoxy-4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5318996.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5319001.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate](/img/structure/B5319002.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)
![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5319042.png)